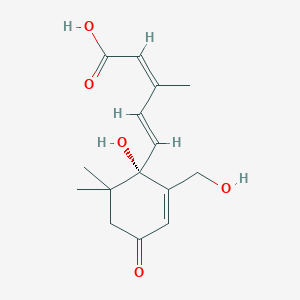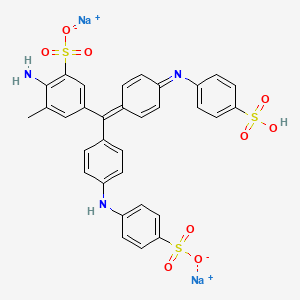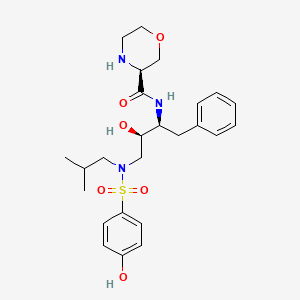
Nicergoline-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicergoline-13C,d3 is a labeled analogue of Nicergoline, an ergoline derivative ester of bromonicotinic acid. It is a potent, selective, and orally active antagonist of alpha 1A-adrenoceptor. This compound is labeled with carbon-13 and deuterium, making it useful for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Nicergoline-13C,d3 involves the incorporation of stable heavy isotopes of carbon and hydrogen into the Nicergoline molecule. This process typically includes the synthesis of the ergoline derivative followed by the esterification with bromonicotinic acid .
Industrial Production Methods: Industrial production methods for this compound may involve advanced techniques such as nanospray drying. This method allows for the preparation of pure nanoparticles of Nicergoline, enhancing its biopharmaceutical properties due to its amorphous nature and nanosize dimensions .
Chemical Reactions Analysis
Types of Reactions: Nicergoline-13C,d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of oxides, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
Nicergoline-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer for quantitation during the drug development process.
Biology: Studied for its effects on cognitive function and neuronal cell death.
Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease and other cognitive disorders.
Industry: Utilized in the development of new drug formulations and delivery systems
Mechanism of Action
Nicergoline-13C,d3 acts by inhibiting the postsynaptic alpha 1-adrenoceptors on vascular smooth muscle. This inhibition prevents the vasoconstrictor effect of circulating and locally released catecholamines, such as epinephrine and norepinephrine, resulting in peripheral vasodilation. Additionally, Nicergoline enhances cholinergic and catecholaminergic neurotransmitter function, inhibits platelet aggregation, and promotes metabolic activity, leading to increased utilization of oxygen and glucose .
Comparison with Similar Compounds
Ergotamine: Another ergoline derivative used in the treatment of migraines.
Cabergoline: An ergoline derivative used to treat disorders related to high levels of prolactin.
Bromocriptine: An ergoline derivative used to treat Parkinson’s disease and certain types of tumors.
Uniqueness of Nicergoline-13C,d3: this compound is unique due to its labeling with carbon-13 and deuterium, which enhances its utility in scientific research. This labeling allows for precise tracking and quantitation in various studies, making it a valuable tool in drug development and other research applications .
Properties
Molecular Formula |
C24H26BrN3O3 |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
[(6aR,9R,10aS)-10a-methoxy-4-methyl-7-(trideuterio(113C)methyl)-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1/i2+1D3 |
InChI Key |
YSEXMKHXIOCEJA-IAVOFYNRSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
Canonical SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)



![(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)




